2-{[1,1'-biphenyl]-4-carbonyl}-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{[1,1'-biphenyl]-4-carbonyl}-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a fluorophenoxy group, dimethoxy groups, and a phenylphenyl methanone moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-carbonyl}-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorophenoxy group, and subsequent functionalization with dimethoxy and phenylphenyl methanone groups. Common synthetic routes may involve:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes and amines.
Introduction of Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol derivatives.
Functionalization with Dimethoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.
Attachment of Phenylphenyl Methanone Moiety: This can be done through Friedel-Crafts acylation reactions using benzoyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-carbonyl}-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-4-carbonyl}-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Ketamine: A well-known anesthetic with similar structural features.
Uniqueness
2-{[1,1'-biphenyl]-4-carbonyl}-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28FNO4/c1-35-29-18-24-16-17-33(31(34)23-10-8-22(9-11-23)21-6-4-3-5-7-21)28(27(24)19-30(29)36-2)20-37-26-14-12-25(32)13-15-26/h3-15,18-19,28H,16-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJNZSHZTPDMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)COC5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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